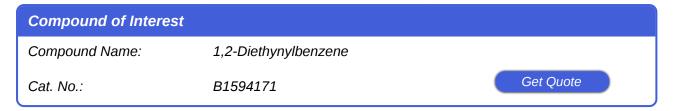


# An In-depth Technical Guide to 1,2-Diethynylbenzene: Properties, Synthesis, and Characterization

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2-diethynylbenzene**, a key building block in organic synthesis and materials science. This document details its fundamental physicochemical properties, provides explicit protocols for its synthesis and purification, and presents its characteristic spectroscopic data.

## **Core Properties of 1,2-Diethynylbenzene**

**1,2-Diethynylbenzene**, also known as o-diethynylbenzene, is an aromatic hydrocarbon with the chemical formula C<sub>10</sub>H<sub>6</sub>.[1] Its structure consists of a benzene ring substituted with two ethynyl groups at adjacent positions. This arrangement of pi systems imparts unique electronic and reactive properties to the molecule. The molecular weight and other key physical properties are summarized in the table below.



Property	Value	Reference
Molecular Weight	126.15 g/mol	[1]
Chemical Formula	C10H6	[1]
Physical Form	Liquid	
Density	0.949 g/mL at 25 °C (for 1,3-isomer)	
Refractive Index	n20/D 1.5820 (for 1,3-isomer)	
Boiling Point	188-189 °C (for 1,3-isomer)	

## Synthesis and Purification: Experimental Protocols

The synthesis of **1,2-diethynylbenzene** is commonly achieved via a Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp<sup>2</sup> and sp hybridized carbon atoms.[2][3]

## Experimental Protocol: Synthesis of 1,2-Diethynylbenzene via Sonogashira Coupling

This protocol outlines the synthesis of **1,2-diethynylbenzene** from **1,2-diiodobenzene** and a suitable acetylene source, such as trimethylsilylacetylene, followed by deprotection.

#### Materials:

- 1,2-Diiodobenzene
- Trimethylsilylacetylene (TMSA)
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>)
- Copper(I) iodide (Cul)
- Triethylamine (Et₃N), anhydrous
- Toluene, anhydrous



- Tetrabutylammonium fluoride (TBAF), 1M solution in THF
- Diethyl ether
- Saturated aqueous ammonium chloride (NH4Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Argon gas supply

#### Procedure:

- To a dry, argon-flushed Schlenk flask, add 1,2-diiodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and Cul (0.04 eq).
- Evacuate and backfill the flask with argon three times.
- Add anhydrous toluene and anhydrous triethylamine (2.5 eg) via syringe.
- To the stirred solution, add trimethylsilylacetylene (2.2 eq) dropwise at room temperature.
- Heat the reaction mixture to 70 °C and stir under argon for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with diethyl ether.
- Combine the organic filtrates and wash successively with saturated aqueous NH<sub>4</sub>Cl solution and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude bis-TMS protected **1,2-diethynylbenzene**.
- Dissolve the crude product in tetrahydrofuran (THF) and cool to 0 °C.
- Add a 1M solution of TBAF in THF (2.5 eq) dropwise.



- Stir the reaction mixture at room temperature for 1 hour.
- Quench the reaction by adding water and extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous MgSO<sub>4</sub>, and concentrate under reduced pressure.

# **Experimental Protocol: Purification by Column Chromatography**

The crude **1,2-diethynylbenzene** is purified by flash column chromatography on silica gel.

#### Materials:

- Crude 1,2-diethynylbenzene
- Silica gel (230-400 mesh)
- Hexanes
- · Ethyl acetate
- Thin-layer chromatography (TLC) plates
- Potassium permanganate stain or UV lamp for visualization

#### Procedure:

- Prepare a slurry of silica gel in hexanes and pack a glass column.
- Dissolve the crude 1,2-diethynylbenzene in a minimal amount of the eluent (e.g., hexanes/ethyl acetate, 98:2 v/v).
- Load the sample onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 100% hexanes and gradually increasing the ethyl acetate concentration).



- Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp or by staining with potassium permanganate.
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to yield purified 1,2-diethynylbenzene as a liquid.

## **Spectroscopic Characterization**

The identity and purity of **1,2-diethynylbenzene** are confirmed by various spectroscopic techniques.

Spectroscopic Data	
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz), δ (ppm)	Aromatic protons: multiplet in the range of 7.2-7.6 ppm; Acetylenic protons: singlet around 3.3 ppm.
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz), δ (ppm)	Aromatic carbons: peaks in the range of 120- 135 ppm; Acetylenic carbons (C≡CH): peaks around 80-85 ppm.
Infrared (IR) ν (cm <sup>-1</sup> )	C-H (alkynyl) stretch: ~3300 cm <sup>-1</sup> ; C≡C (alkynyl) stretch: ~2100 cm <sup>-1</sup> ; C-H (aromatic) stretch: ~3050 cm <sup>-1</sup> ; C=C (aromatic) stretch: ~1600, 1480 cm <sup>-1</sup> .[4]
Mass Spectrometry (EI) m/z	Molecular ion (M+): 126; Key fragments may include loss of H (125), C <sub>2</sub> H (101), and other fragments characteristic of aromatic systems.

## **Experimental Workflow Visualization**

The following diagram illustrates the key stages in the synthesis and purification of **1,2-diethynylbenzene**.





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Caption: Workflow for the synthesis and purification of **1,2-diethynylbenzene**.

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